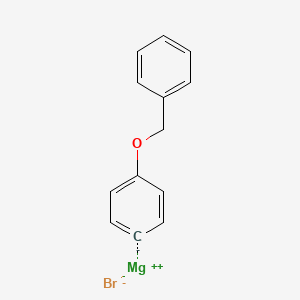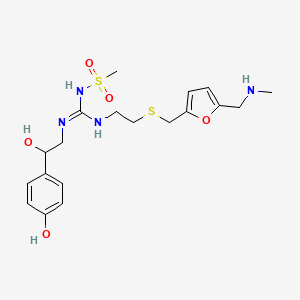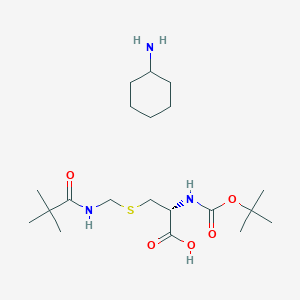
(1R)-trans-γ-Cyhalothrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-trans-γ-Cyhalothrin is an insecticide belonging to the family of synthetic pyrethroids. It is a cis-isomer of the insecticide cyhalothrin, and is used for the control of a wide range of insect pests in agriculture, forestry, and public health. It is highly effective against a variety of insect pests, and is also known to be relatively safe for humans, animals, and the environment.
Wissenschaftliche Forschungsanwendungen
((1R)-trans-γ-Cyhalothrin)-trans-γ-Cyhalothrin is widely used in scientific research, particularly in the field of insect control. It is used to control a wide range of insect pests, including moths, beetles, aphids, and whiteflies. It has also been used to control mosquito populations in both laboratory and field studies. In addition, (this compound)-trans-γ-Cyhalothrin has been used in studies of insecticide resistance, and its efficacy has been compared to that of other insecticides.
Wirkmechanismus
((1R)-trans-γ-Cyhalothrin)-trans-γ-Cyhalothrin acts as a neurotoxin, targeting the nervous system of the insect. It binds to the sodium channels in the nerve cells, blocking the passage of sodium ions and preventing the transmission of nerve impulses. This leads to paralysis and eventually death.
Biochemical and Physiological Effects
(this compound)-trans-γ-Cyhalothrin is highly toxic to insects, but has relatively low toxicity to mammals. It is rapidly metabolized in mammals and is not known to accumulate in the body. It has been shown to cause skin and eye irritation in humans, and may also cause respiratory irritation.
Vorteile Und Einschränkungen Für Laborexperimente
((1R)-trans-γ-Cyhalothrin)-trans-γ-Cyhalothrin is a highly effective insecticide and is relatively safe for humans, animals, and the environment. It is also relatively inexpensive, making it an attractive option for use in laboratory experiments. However, it is important to note that (this compound)-trans-γ-Cyhalothrin is a neurotoxin and should be used with caution. It should be handled with care, and appropriate safety measures should be taken when using it in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for ((1R)-trans-γ-Cyhalothrin)-trans-γ-Cyhalothrin research. These include the development of new formulations to improve its efficacy, the development of new delivery systems to improve its safety and effectiveness, and the development of new strategies for resistance management. Additionally, further research is needed to better understand the biochemical and physiological effects of (this compound)-trans-γ-Cyhalothrin, as well as its potential for environmental contamination.
Synthesemethoden
((1R)-trans-γ-Cyhalothrin)-trans-γ-Cyhalothrin is synthesized through a two-step process. The first step involves the reaction of 2-chlorobenzaldehyde with 2-chloro-3-methyl-3-buten-2-ol to yield the diastereomeric mixture of (this compound)-cis- and (this compound)-trans-γ-cyhalothrin. The second step involves the separation of the two isomers by crystallization. The (this compound)-trans-γ-cyhalothrin is then isolated and purified, and the (this compound)-cis-γ-cyhalothrin is discarded.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (1R)-trans-γ-Cyhalothrin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid", "Sodium hydroxide", "Sodium borohydride", "Thionyl chloride", "Chlorine gas", "Sodium cyanide", "Sodium methoxide", "Methyl iodide", "Copper(I) iodide", "Triphenylphosphine", "Lithium diisopropylamide", "Bromine" ], "Reaction": [ "The synthesis begins with the reaction of 3-Phenoxybenzaldehyde with 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid in the presence of sodium hydroxide to form the corresponding acid chloride.", "The acid chloride is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with chlorine gas in the presence of sodium cyanide to form the corresponding nitrile.", "The nitrile is then reduced using sodium borohydride to form the corresponding amine.", "The amine is then reacted with sodium methoxide and methyl iodide to form the corresponding methyl ester.", "The methyl ester is then reacted with copper(I) iodide and triphenylphosphine to form the corresponding enolate.", "The enolate is then treated with lithium diisopropylamide and bromine to form the corresponding α-bromo ketone.", "Finally, the α-bromo ketone is reacted with sodium methoxide to form (1R)-trans-γ-Cyhalothrin." ] } | |
CAS-Nummer |
76703-66-7 |
Molekularformel |
C₂₃H₁₉ClF₃NO₃ |
Molekulargewicht |
449.85 |
Synonyme |
(1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano(3-phenoxyphenyl)methyl Ester; [1R-[1α(S*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano( |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![disodium;2-hydroxy-5-[(Z)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate](/img/structure/B1142517.png)